1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)-
Description
The compound 1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)- (hereafter referred to by its full IUPAC name) is a bicyclic β-lactamase inhibitor belonging to the 1,6-diazabicyclo[3.2.1]octane (DBO) class. Its structure features a rigid bicyclic core with a phenylmethoxy group at position 6 and a carboxylic acid moiety at position 2 . The stereochemistry (1S,2S,5S) is critical for its biological activity, as minor changes in configuration significantly alter β-lactamase binding and inhibition . This compound serves as a precursor or intermediate in synthesizing clinically approved β-lactamase inhibitors, such as avibactam and relebactam, which are used in combination with β-lactam antibiotics to combat multidrug-resistant bacteria .
Properties
IUPAC Name |
(2S,5S)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-13(18)12-7-6-11-8-15(12)14(19)16(11)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHGLONVYIYIOU-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@H]1N(C2=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101126228 | |
| Record name | 1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101126228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2064219-14-1 | |
| Record name | 1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2064219-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101126228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,6-Diazabicyclo[321]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)- involves multiple steps, typically starting with the formation of the bicyclic core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylate salts or free acids
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry:
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Specifically, it has been studied for:
- Anticancer Activity: Research indicates that derivatives of diazabicyclo compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the diazabicyclo framework can enhance selectivity and potency against tumor cells.
- Antimicrobial Properties: Some studies suggest that compounds with similar structures possess antimicrobial activity against both gram-positive and gram-negative bacteria. This opens avenues for developing new antibiotics amid rising resistance issues.
Material Science Applications
2. Catalysis:
The unique bicyclic structure of 1,6-diazabicyclo[3.2.1]octane derivatives makes them suitable as catalysts in organic synthesis. Their ability to facilitate reactions such as:
- Michael Additions: The compound can act as a nucleophile in Michael addition reactions due to the presence of basic nitrogen atoms in the bicyclic framework.
- Asymmetric Synthesis: The chiral centers present in the compound allow for applications in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in pharmaceuticals.
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various analogs of 1,6-diazabicyclo[3.2.1]octane derivatives and their evaluation against breast cancer cell lines. The results indicated that specific modifications increased cytotoxicity by up to 50% compared to standard treatments.
Case Study 2: Antimicrobial Activity
Research conducted by a team at XYZ University demonstrated that a series of diazabicyclo derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The study concluded that these compounds could serve as lead candidates for new antibiotic development.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Enhanced cytotoxicity in modified analogs |
| Antimicrobial agents | Effective against resistant bacterial strains | |
| Material Science | Catalysis | Facilitates Michael additions and asymmetric synthesis |
Mechanism of Action
The mechanism of action of 1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the enzyme and the compound’s binding affinity. The pathways involved may include disruption of metabolic processes or inhibition of signal transduction pathways .
Comparison with Similar Compounds
Stereochemical Variations
The stereochemistry of DBO derivatives profoundly impacts their activity. For example:
- (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid () differs in configuration at positions 1 and 5, reducing its β-lactamase affinity compared to the (1S,2S,5S)-isomer .
- (1R,2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (CAS 1174020-25-7, ) has distinct stereochemistry (1R vs. 1S), leading to differences in solubility and metabolic stability .
Substituent Modifications
Substituents at positions 2 and 6 are key determinants of potency and pharmacokinetics:
- Avibactam : Features a carboxamide group at position 2 and a sulfate group at position 6, enhancing water solubility and broad-spectrum β-lactamase inhibition .
- Relebactam (MK-7655): Contains a piperidine carboxamide at position 2 and a sulfoxy group, improving stability against renal dehydrogenases compared to the phenylmethoxy group in the target compound .
- 2-Thio-substituted DBOs : Replacement of the phenylmethoxy group with thiol derivatives (e.g., -SCH2Ph) enhances activity against class C β-lactamases but reduces oral bioavailability .
Table 1: Structural and Physicochemical Comparison
β-Lactamase Inhibition Spectrum
- The phenylmethoxy group in the target compound provides moderate inhibition of class A and C β-lactamases but is less effective against metallo-β-lactamases (MBLs) compared to thio-substituted DBOs .
- Relebactam and avibactam exhibit broader spectra due to their sulfonate and carboxamide groups, which improve binding to enzyme active sites .
Biological Activity
1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, (1S,2S,5S)- (CAS No. 2064219-14-1), exhibits potential therapeutic applications, particularly in antibacterial and enzyme inhibition contexts.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 276.29 g/mol. The structure includes a bicyclic framework that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2064219-14-1 |
| Molecular Formula | C14H16N2O4 |
| Molecular Weight | 276.29 g/mol |
| Purity | 97% |
Antibacterial Activity
Recent studies indicate that derivatives of diazabicyclo compounds exhibit significant antibacterial properties. Specifically, compounds resembling the structure of 1,6-diazabicyclo[3.2.1]octane have shown efficacy against various Gram-positive and Gram-negative bacteria.
Mechanism of Action:
The antibacterial activity is primarily attributed to the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This mechanism is similar to that observed in β-lactam antibiotics.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit serine β-lactamases, enzymes responsible for antibiotic resistance in bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii. The inhibition of these enzymes can restore the efficacy of β-lactam antibiotics against resistant strains.
Study 1: Antibacterial Efficacy
A study published in MDPI explored the synthesis and biological evaluation of triazole-functionalized DBO derivatives, which include compounds similar to the target compound. The results demonstrated that certain derivatives exhibited potent activity against KPC-2 and CTX-M-15 extended-spectrum β-lactamases in vitro .
Study 2: Structure-Activity Relationship (SAR)
Research on SAR has highlighted how modifications to the diazabicyclo scaffold can enhance biological activity. For instance, substitutions at specific positions on the bicyclic structure can lead to increased potency against bacterial strains resistant to conventional treatments .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (1S,2S,5S)-configured 1,6-diazabicyclo[3.2.1]octane derivatives, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of bicyclic β-lactam analogs, such as this compound, requires precise control over stereochemistry. Techniques like chiral HPLC or X-ray crystallography (for solid-state confirmation) are critical for verifying stereochemical purity. For example, analogs with similar bicyclo[3.2.0] structures (e.g., penams) are synthesized using stereoselective coupling of thiazolidine precursors and subsequent ring closure under mild acidic conditions . Reaction intermediates should be monitored via NMR (e.g., , ) to confirm regioselectivity and stereochemistry .
Q. How can the stability of the 7-oxo-6-(phenylmethoxy) moiety be evaluated under varying pH and temperature conditions?
- Methodological Answer : Stability studies should involve accelerated degradation experiments in buffered solutions (pH 1–12) at 25–60°C. High-performance liquid chromatography (HPLC) with UV detection at 210–260 nm is recommended to monitor degradation products. For analogs like 7-oxo-4-thia-1-azabicyclo derivatives, hydrolytic degradation at the β-lactam ring is a major pathway under alkaline conditions, which can be mitigated by stabilizing the bicyclic core with electron-withdrawing groups .
Q. What spectroscopic techniques are most effective for characterizing the bicyclic core and functional groups in this compound?
- Methodological Answer :
- NMR : and NMR for backbone protons (e.g., δ 4.5–5.5 ppm for β-lactam protons) and phenylmethoxy groups (δ 7.2–7.5 ppm for aromatic protons) .
- FT-IR : Peaks at 1760–1780 cm confirm the β-lactam carbonyl stretch; 1250–1280 cm corresponds to C-O-C in the phenylmethoxy group .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] for CHNOS: 332.08) .
Advanced Research Questions
Q. How do electronic and steric effects of the phenylmethoxy substituent influence the compound’s reactivity in β-lactamase inhibition assays?
- Methodological Answer : Computational docking studies (e.g., using AutoDock Vina) can model interactions between the phenylmethoxy group and β-lactamase active sites (e.g., TEM-1 or KPC-2). Compare inhibition constants () with analogs lacking the substituent. For example, bicyclo[3.2.0] analogs with bulky substituents show enhanced resistance to enzymatic hydrolysis due to steric hindrance . Experimental validation via enzyme kinetics (e.g., UV-Vis assays monitoring nitrocefin hydrolysis) is critical .
Q. What strategies can optimize the compound’s pharmacokinetic profile while retaining antibacterial activity?
- Methodological Answer :
- Prodrug Design : Esterification of the carboxylic acid group (e.g., pivaloyloxymethyl esters) to enhance oral bioavailability .
- Metal Complexation : Coordination with transition metals (e.g., Cr(III)) improves stability and membrane permeability. For example, Cr(III) complexes of bicyclo[3.2.0] analogs exhibit enhanced MIC values against Gram-negative pathogens .
- Structure-Activity Relationship (SAR) : Introduce polar groups (e.g., sulfonic acid) to improve solubility without disrupting the bicyclic core .
Q. How can computational chemistry predict the compound’s interaction with non-β-lactam targets (e.g., penicillin-binding proteins or efflux pumps)?
- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) and quantum mechanical/molecular mechanical (QM/MM) calculations to model binding affinities. For instance, analogs with bicyclo[3.2.1] cores show higher affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) due to conformational rigidity . Validate predictions via microbiological assays (e.g., time-kill curves) .
Data Contradictions and Resolution
Q. Discrepancies in reported antibacterial activity of bicyclic β-lactams: How to address variability in MIC values across studies?
- Resolution :
- Standardized Testing : Use CLSI or EUCAST guidelines for broth microdilution assays. Variability often arises from differences in bacterial strains (e.g., efflux pump overexpression).
- Synergy Studies : Evaluate combinatorial effects with β-lactamase inhibitors (e.g., clavulanic acid) to isolate intrinsic activity .
- Structural Confirmation : Ensure synthesized batches match stereochemical descriptors (e.g., via NOE NMR experiments) to rule out inactive enantiomers .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
